molecular formula C6H3Cl2N3 B3025364 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1310680-17-1

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3025364
CAS No.: 1310680-17-1
M. Wt: 188.01 g/mol
InChI Key: MVTLFDKTYGKJEX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H3Cl2N3. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings, which are fused together.

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine are Bcl2 anti-apoptotic protein and CDK6 . Bcl2 is a protein that prevents apoptosis, or programmed cell death. CDK6 is a protein kinase involved in the regulation of the cell cycle.

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their function . For instance, it binds to Bcl2, reducing its anti-apoptotic activity. Similarly, it inhibits CDK6, disrupting the normal cell cycle.

Biochemical Pathways

The compound affects several biochemical pathways. It up-regulates the expression of P53, BAX, DR4, and DR5 , while down-regulating Bcl2, Il-8, and CDK4 . This leads to increased apoptosis and disruption of the cell cycle. It also increases the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 .

Pharmacokinetics

Its molecular weight is188.01 Da , which is within the optimal range for drug-like properties

Result of Action

The compound has been found to have potent anticancer activity. It induces cell cycle arrest at the G1/S phase and apoptotic death of cancer cells . It also increases the percentage of fragmented DNA in treated cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Heat, flames, and sparks should be avoided

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrole under specific conditions. One common method includes the use of a microwave-assisted technique, which enhances the reaction rate and yield. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature, usually around 150°C, for a certain period .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLFDKTYGKJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418749
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-54-4
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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